
1,3,3-Trimethoxybutane
Overview
Description
1,3,3-Trimethoxybutane is an organic compound with the molecular formula C(7)H({16})O(_3) and a molecular weight of 148.2001 g/mol . It is also known by other names such as 4-methoxybutan-2-one dimethyl acetal . This compound is characterized by its three methoxy groups attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
1,3,3-Trimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-butanone with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxy derivative. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols .
Scientific Research Applications
Organic Synthesis
1,3,3-Trimethoxybutane is commonly used as a reagent in organic synthesis. It serves as an acetal or ketal precursor in the formation of various organic compounds. Its ability to undergo hydrolysis makes it useful for synthesizing complex molecules:
Pharmaceutical Development
The compound has been investigated for its potential role in drug development. It can act as an intermediate in the synthesis of pharmaceuticals, particularly those requiring methoxy functional groups:
Material Science
In material science, this compound is explored for its properties as a polymer additive or modifier. Its methoxy groups can enhance solubility and compatibility with various polymers.
Biochemical Applications
This compound's biochemical properties have led to its use in various laboratory settings:
Mechanism of Action
The mechanism by which 1,3,3-trimethoxybutane exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
1,3,3-Trimethoxybutane can be compared with other similar compounds, such as:
1,2,3-Trimethoxypropane: This compound has a similar structure but with the methoxy groups attached to a propane backbone.
1,3,3-Trimethoxypropane: Similar to this compound but with a different carbon chain length.
1,3,3-Trimethoxyhexane: This compound has a longer carbon chain, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and the resulting reactivity and applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research and industry.
Biological Activity
Overview
1,3,3-Trimethoxybutane (C7H16O3) is an organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields of research.
- Molecular Formula : C7H16O3
- Boiling Point : Approximately 157°C
- Appearance : Colorless liquid
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study examining various bioactive compounds, it was found that certain derivatives of trimethoxybutane exhibited significant antibacterial effects against a range of pathogens. The compound's efficacy was tested against clinical strains such as Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition.
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that this compound may possess potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. A study reported that the compound demonstrated significant free radical scavenging activity. Using assays such as DPPH and ABTS, the antioxidant capacity was quantified, indicating that it could effectively neutralize free radicals.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 30 |
These findings highlight the potential of this compound as a candidate for developing antioxidant supplements or therapeutic agents .
The biological activity of this compound is believed to arise from its ability to interact with cellular membranes and disrupt microbial cell integrity. Additionally, its antioxidant activity may be attributed to the presence of methoxy groups that facilitate electron donation to free radicals.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Efficacy : A case study involving the use of trimethoxybutane derivatives in treating bacterial infections showed promising results in reducing bacterial load in infected tissues.
- Antioxidant Effects : Research conducted on the extract from plants containing this compound indicated a significant reduction in oxidative stress markers in animal models .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3,3-Trimethoxybutane, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via condensation of methyl vinyl ketone with trimethyl orthoformate under acidic catalysis. Key optimization parameters include maintaining temperatures between 40–60°C and using anhydrous conditions to minimize hydrolysis of the orthoester. Reaction time should be monitored via TLC or GC-MS to avoid over- or under-acetalization, which can lead to byproducts like unreacted ketone or over-substituted derivatives.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the positions of methoxy groups and the butane backbone. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices cross-referenced against standards. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks.
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) is commonly used due to the compound’s volatility. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1 v/v) eluent improves purity. Solvent selection must avoid protic solvents (e.g., methanol) to prevent acetal degradation.
Q. How can the solubility and stability of this compound be characterized under varying experimental conditions?
Solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability studies under acidic/basic conditions (pH 1–13) and thermal analysis (TGA/DSC) can identify degradation thresholds. For long-term storage, inert atmospheres (argon) and amber vials are recommended to prevent oxidation .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-acetalization or hydrolysis) be mitigated during synthesis?
Use of a stoichiometric excess of trimethyl orthoformate (1.5–2.0 equivalents) suppresses hydrolysis, while controlled addition of catalytic p-toluenesulfonic acid (0.5–1 mol%) minimizes over-acetalization. Real-time monitoring via in-situ IR spectroscopy for carbonyl group disappearance (~1700 cm⁻¹) helps terminate reactions promptly.
Q. What strategies are effective for quantifying this compound in environmental matrices with high background interference?
Solid-phase microextraction (SPME) paired with GC-MS enhances selectivity in complex samples like firefighting foams. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Collision-induced dissociation (CID) parameters in MS/MS should be optimized to distinguish target ions from co-eluting contaminants .
Q. How does this compound interact with other organics in multi-component systems, and what mechanistic insights exist?
Computational studies (DFT) reveal hydrogen bonding between methoxy groups and protic solvents, affecting reactivity in mixed systems. Kinetic studies in esterification or alkylation reactions demonstrate its role as a transient electrophile, with competing pathways influenced by solvent polarity .
Q. What discrepancies exist in reported physicochemical properties (e.g., boiling points), and how can these be reconciled?
Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?
LC-QTOF-MS with untargeted metabolomics workflows enables detection of trace byproducts (e.g., methoxy-substituted aldehydes). Comparative studies using synthetic standards and degradation simulations (e.g., UV irradiation) help establish fragmentation patterns and quantify degradation kinetics .
Q. What safety protocols are critical for handling this compound in large-scale experiments?
Classified under UN 3272 (flammable ester), it requires storage in explosion-proof refrigerators and grounding during transfers. Personal protective equipment (PPE) including butyl rubber gloves and fume hoods are mandatory. Spill management should use inert adsorbents (vermiculite) rather than water to avoid dispersion .
Properties
IUPAC Name |
1,3,3-trimethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSNTFKLAYVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216273 | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-66-5 | |
Record name | 1,3,3-Trimethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6607-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybutan-2-one-dimethylacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,3-Trimethoxybutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.